molecular formula C15H13NO7S B14551983 4-[(3-Methoxyphenyl)sulfamoyl]benzene-1,2-dicarboxylic acid CAS No. 62155-89-9

4-[(3-Methoxyphenyl)sulfamoyl]benzene-1,2-dicarboxylic acid

Cat. No.: B14551983
CAS No.: 62155-89-9
M. Wt: 351.3 g/mol
InChI Key: IEBPGZPLGOMQIR-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)sulfamoyl]benzene-1,2-dicarboxylic acid is an organic compound that features a benzene ring substituted with a methoxyphenylsulfamoyl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)sulfamoyl]benzene-1,2-dicarboxylic acid typically involves the following steps:

    Formation of the Methoxyphenylsulfamoyl Intermediate: This step involves the reaction of 3-methoxyaniline with chlorosulfonic acid to form 3-methoxyphenylsulfonamide.

    Coupling with Benzene-1,2-dicarboxylic Acid: The intermediate is then coupled with benzene-1,2-dicarboxylic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)sulfamoyl]benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-[(3-Hydroxyphenyl)sulfamoyl]benzene-1,2-dicarboxylic acid.

    Reduction: Formation of 4-[(3-Methoxyphenyl)amino]benzene-1,2-dicarboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(3-Methoxyphenyl)sulfamoyl]benzene-1,2-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)sulfamoyl]benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid groups can also participate in interactions with proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)sulfamoyl]benzene-1,2-dicarboxylic acid
  • 4-[(3-Methoxyphenyl)sulfamoyl]benzene-1,3-dicarboxylic acid
  • 4-[(3-Methoxyphenyl)sulfamoyl]benzene-1,4-dicarboxylic acid

Uniqueness

4-[(3-Methoxyphenyl)sulfamoyl]benzene-1,2-dicarboxylic acid is unique due to the specific positioning of the methoxyphenylsulfamoyl group and the carboxylic acid groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62155-89-9

Molecular Formula

C15H13NO7S

Molecular Weight

351.3 g/mol

IUPAC Name

4-[(3-methoxyphenyl)sulfamoyl]phthalic acid

InChI

InChI=1S/C15H13NO7S/c1-23-10-4-2-3-9(7-10)16-24(21,22)11-5-6-12(14(17)18)13(8-11)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20)

InChI Key

IEBPGZPLGOMQIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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